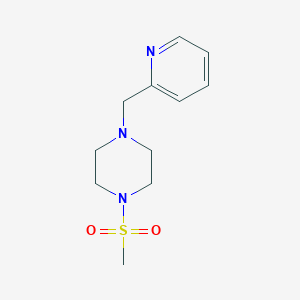![molecular formula C19H13ClO4 B5612180 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate](/img/structure/B5612180.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate is a chemical compound related to the family of chromenes. Chromenes are known for their diverse applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of similar chromene derivatives involves various chemical reactions, such as O-acylation. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a related compound, was achieved using 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane with triethylamine (Becerra, Portilla, & Castillo, 2021).
Molecular Structure Analysis
Chromene compounds like 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate often have complex molecular structures. Their structure characterization can be done using techniques like mass spectrometry, IR, UV–Vis, and NMR spectroscopy (Becerra et al., 2021).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including condensation with aldehydes, O-acylation, and cycloaddition reactions. These reactions often lead to the formation of new chemical bonds and structural changes in the molecule (Teimouri & Inanloo, 2018).
Physical Properties Analysis
The physical properties of chromene derivatives can be characterized using X-ray crystallography. For example, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, was analyzed to determine its space group and cell constants (Manolov, Ströbele, & Meyer, 2008).
Chemical Properties Analysis
The chemical properties of chromene compounds, including 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-chlorobenzoate, are diverse. These properties are influenced by the functional groups present in the molecule and its overall structure. These compounds can exhibit properties like fluorescence and reactivity towards various reagents (Kumar et al., 2022).
properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-12-4-1-3-11(9-12)18(21)23-13-7-8-15-14-5-2-6-16(14)19(22)24-17(15)10-13/h1,3-4,7-10H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDAQUBYJKQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5612098.png)
![4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5612115.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5612118.png)
![4-[(cyclopropylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5612131.png)
![3-amino-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5612132.png)
![(1S,4R)-2-[3-(trifluoromethyl)benzyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5612140.png)
![4-(4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5612146.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5612151.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5612159.png)
![methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5612167.png)
![2,3-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5612172.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5612177.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5612223.png)